molecular formula C9H7F2NO4 B1404061 Methyl 4,5-difluoro-2-nitrophenylacetate CAS No. 1806313-89-2

Methyl 4,5-difluoro-2-nitrophenylacetate

Cat. No.: B1404061
CAS No.: 1806313-89-2
M. Wt: 231.15 g/mol
InChI Key: IHEAFDFRXCJRCU-UHFFFAOYSA-N
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Description

Methyl 4,5-difluoro-2-nitrophenylacetate is a chemical compound with the molecular formula C9H7F2NO4 It is an ester derivative of phenylacetic acid, characterized by the presence of two fluorine atoms and a nitro group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-difluoro-2-nitrophenylacetate typically involves the esterification of 4,5-difluoro-2-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4,5-difluoro-2-nitrophenylacetic acid+methanolsulfuric acidMethyl 4,5-difluoro-2-nitrophenylacetate+water\text{4,5-difluoro-2-nitrophenylacetic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4,5-difluoro-2-nitrophenylacetic acid+methanolsulfuric acid​Methyl 4,5-difluoro-2-nitrophenylacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-difluoro-2-nitrophenylacetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: 4,5-difluoro-2-aminophenylacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4,5-difluoro-2-nitrophenylacetic acid and methanol.

Scientific Research Applications

Methyl 4,5-difluoro-2-nitrophenylacetate is utilized in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4,5-difluoro-2-nitrophenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and fluorine atoms can influence the compound’s binding affinity and specificity. For example, the nitro group may participate in hydrogen bonding or electrostatic interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-difluoro-2-aminophenylacetate: A reduction product of Methyl 4,5-difluoro-2-nitrophenylacetate.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another fluorinated ester with similar structural features.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of fluorine atoms and a nitro group on the aromatic ring is relatively rare, making this compound a valuable tool in various research applications.

Properties

IUPAC Name

methyl 2-(4,5-difluoro-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-16-9(13)3-5-2-6(10)7(11)4-8(5)12(14)15/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEAFDFRXCJRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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